

Unveiling the Structure of Andrastin C: A Spectroscopic and Mechanistic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Andrastin C*

Cat. No.: *B12388430*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the structural elucidation of **Andrastin C**, a notable inhibitor of protein farnesyltransferase. The information presented herein is intended to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data for Andrastin C

The structural architecture of **Andrastin C** has been meticulously pieced together through a combination of advanced spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the molecular formula, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy reveals the intricate connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone in determining the elemental composition of a novel compound.

Table 1: HRESIMS Data for **Andrastin C**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	Data not available in search results	Data not available in search results	C ₂₈ H ₃₈ O ₆
[M+Na] ⁺	Data not available in search results	Data not available in search results	C ₂₈ H ₃₈ O ₆ Na

Note: Specific calculated and found m/z values for **Andrastin C** were not available in the provided search results. The molecular formula is based on the established structure of **Andrastin C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of a molecule's structure. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Andrastin C** (in CDCl₃)

Position	¹³ C (δc)	¹ H (δH, J in Hz)
Data for specific shifts and coupling constants for Andrastin C were not available in the provided search results.	Data not available in search results.	Data not available in search results.

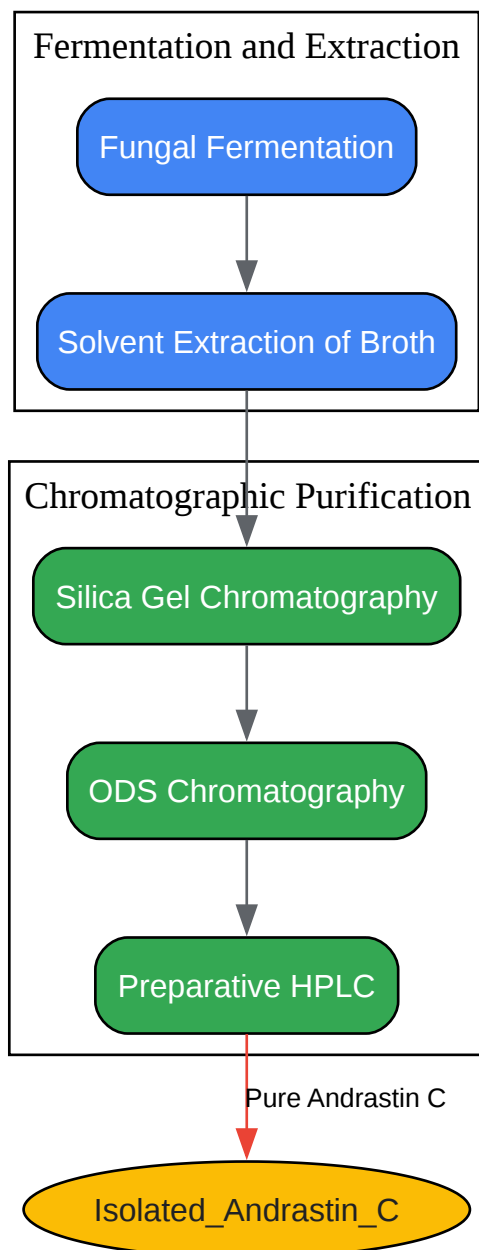
Note: A complete, tabulated set of ¹H and ¹³C NMR data for **Andrastin C** was not found in the provided search results. The structural elucidation relies on the interpretation of such data, which is reported in specialized scientific literature.

Experimental Protocols

The isolation and structural characterization of **Andrastin C** involve a series of meticulous experimental procedures.

Isolation of Andrastin C

Andrastin C is a fungal metabolite, typically isolated from the culture broth of *Penicillium* species. The general workflow for its isolation is as follows:



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Caption: General workflow for the isolation of **Andrastin C**.

The producing strain, *Penicillium* sp. FO-3929, is cultured in a suitable medium to promote the biosynthesis of **Andrastin C**.^[1] The culture broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.^[1] The crude extract undergoes a

series of chromatographic separations, including silica gel and ODS (octadecylsilane) column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Andrastin C**.^[1]

Spectroscopic Analysis

The structural elucidation of the purified **Andrastin C** is achieved through the following spectroscopic methods:

- **Mass Spectrometry:** HRESIMS is performed on a high-resolution mass spectrometer to determine the precise mass and molecular formula of the compound.
- **NMR Spectroscopy:** ^1H , ^{13}C , and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent like chloroform- d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Biological Activity and Signaling Pathway

Andrastin C has been identified as a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases.^[1]

Protein Farnesyltransferase Inhibition Assay

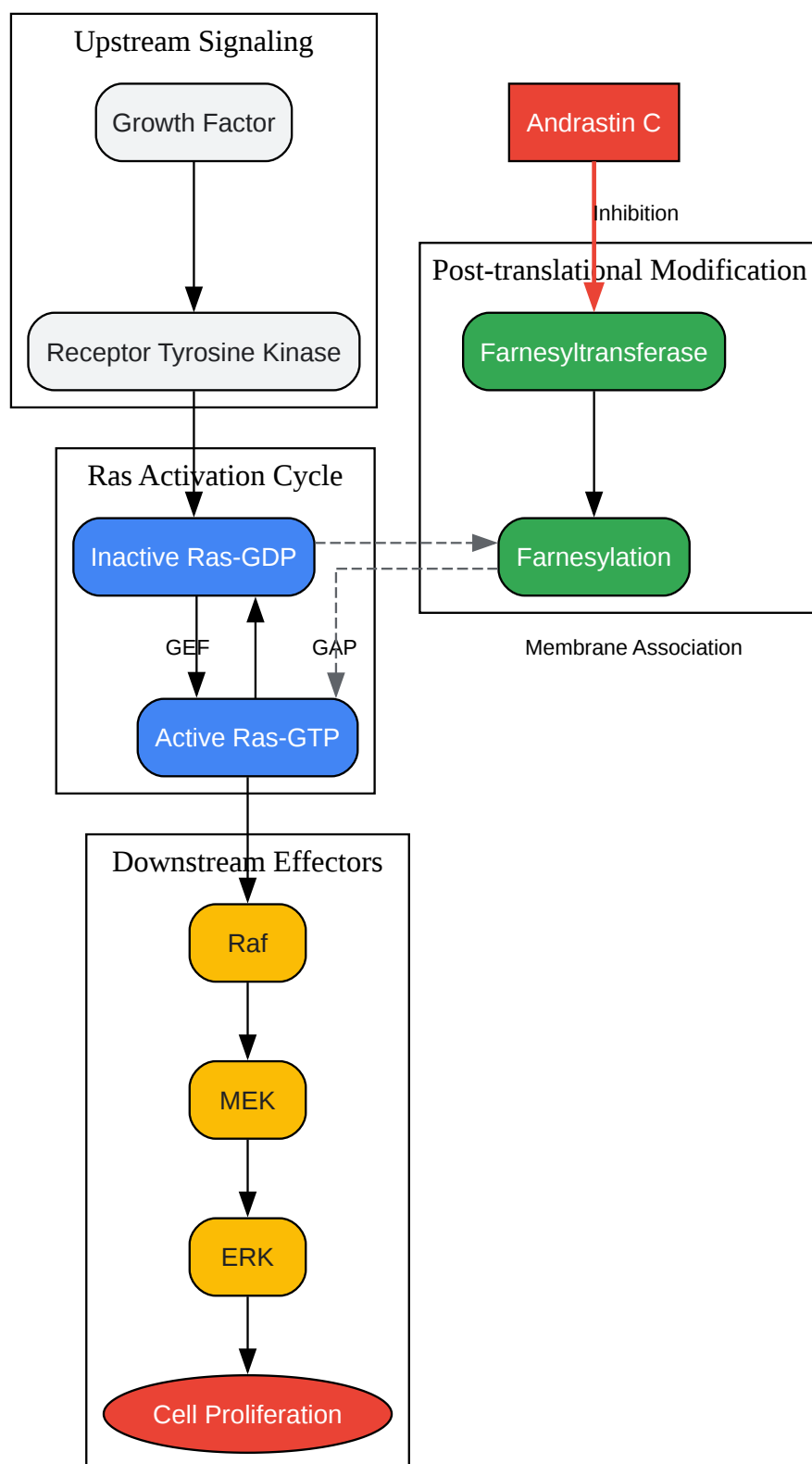
The inhibitory activity of **Andrastin C** against protein farnesyltransferase is determined using an in vitro enzymatic assay. A typical protocol involves:

- **Enzyme and Substrates:** Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras-derived peptide are used.
- **Assay Reaction:** The enzyme, substrates, and varying concentrations of **Andrastin C** are incubated together in an appropriate buffer.
- **Detection:** The extent of farnesylation of the peptide substrate is measured by detecting the fluorescence signal. A decrease in signal in the presence of **Andrastin C** indicates inhibition of the enzyme.

- **IC₅₀ Determination:** The concentration of **Andrastin C** that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated. For **Andrastin C**, the reported IC₅₀ value is 13.3 μM.[1]

Inhibition of the Ras Signaling Pathway

The Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2] For Ras to become active and associate with the cell membrane, it must undergo farnesylation, a process catalyzed by farnesyltransferase.[2] By inhibiting this enzyme, **Andrastin C** disrupts the proper functioning of Ras and downstream signaling cascades, which are often hyperactivated in cancer cells.[2]



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Caption: Inhibition of the Ras signaling pathway by **Andrastin C**.

This guide provides a foundational understanding of the key data and methodologies involved in the structural elucidation and characterization of **Andrastin C**. Further in-depth information can be found in the cited scientific literature.

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References

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- To cite this document: BenchChem. [Unveiling the Structure of Andrastin C: A Spectroscopic and Mechanistic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12388430#spectroscopic-data-for-andrastin-c-structural-elucidation>]

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